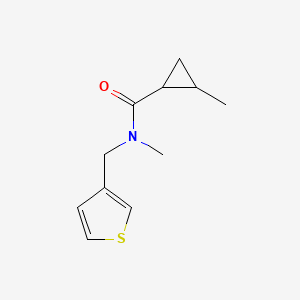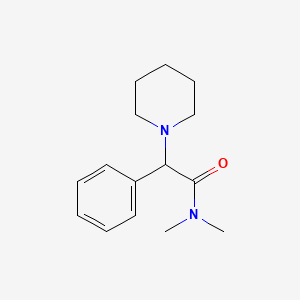
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it suitable for various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been found to exhibit antifungal and antibacterial activity, indicating its potential use in the development of antimicrobial agents.
Wirkmechanismus
The mechanism of action of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. Additionally, N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide has a low toxicity profile, indicating its potential use as a safe and effective therapeutic agent. Additionally, this compound has been found to exhibit good oral bioavailability, making it a potential candidate for oral administration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide in lab experiments is its unique chemical structure, which allows for the development of novel compounds with improved activity and selectivity. However, one limitation of using this compound is its complex synthesis method, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide. One potential direction is the development of new analogs with improved activity and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the development of anticancer and antimicrobial agents.
Synthesemethoden
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide is a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 3-thiophenemethanol with N,N-dimethylformamide dimethyl acetal to form N,2-dimethyl-N-(thiophen-3-ylmethyl)acetamide. This intermediate is then treated with sodium hydride and cyclopropanecarbonyl chloride to form the final product, N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-5-10(8)11(13)12(2)6-9-3-4-14-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVYYLQLIJXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)









![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)